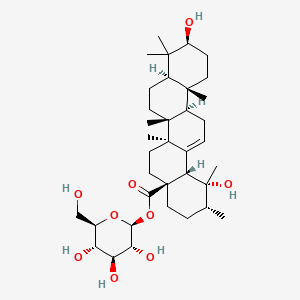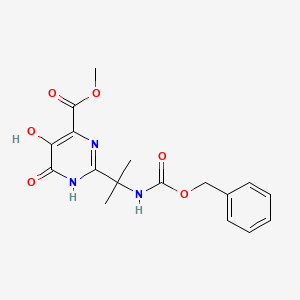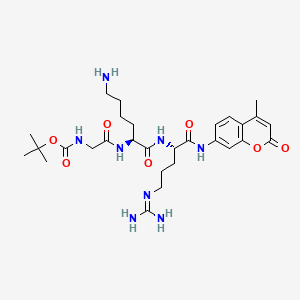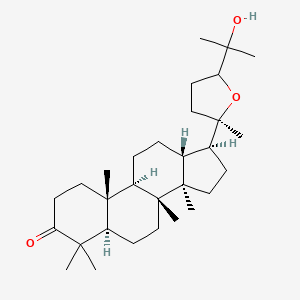
Éster 28-O-beta-D-glucopiranosílico del ácido pomolico
Descripción general
Descripción
Pomolic acid 28-O-beta-D-glucopyranosyl ester is a natural triterpenoid found in the root of Sanguisorba officinalis . It is available for purchase in various quantities .
Molecular Structure Analysis
The molecular formula of Pomolic acid 28-O-beta-D-glucopyranosyl ester is C36H58O9 . Its molecular weight is 634.9 g/mol . The compound is a type of triterpenoid .Chemical Reactions Analysis
Pomolic acid and its glucopyranose ester have been shown to promote apoptosis through autophagy in HT-29 colon cancer cells .Physical and Chemical Properties Analysis
Pomolic acid 28-O-beta-D-glucopyranosyl ester is a white powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc .Aplicaciones Científicas De Investigación
Investigación sobre el cáncer: Inducción de apoptosis en células de cáncer de colon
Se ha demostrado que el ácido pomolico y su éster de glucopiranosa promueven la apoptosis a través de la autofagia en las células de cáncer de colon HT-29. Esto sugiere posibles estrategias terapéuticas para el tratamiento del cáncer colorrectal .
Actividad enzimática: Hidrólisis de saponinas de tipo oleano
Se ha identificado una actividad enzimática específica para hidrolizar el enlace éster 28-O-β-d-glucopiranosílico de las saponinas de tipo oleano, lo que podría tener implicaciones en diversas aplicaciones bioquímicas .
Inhibición del activador del plasminógeno de uroquinasa
Este compuesto actúa como un inhibidor del activador del plasminógeno de uroquinasa, lo que podría ser significativo en el desarrollo de tratamientos para enfermedades en las que se implica esta vía .
Medicina tradicional: Extracto de raíz de Sanguisorba officinalis
El compuesto es un triterpenoide natural que se encuentra en la raíz de Sanguisorba officinalis, lo que indica su uso en la medicina tradicional y su potencial para estudios farmacológicos .
Mecanismo De Acción
Target of Action
The primary target of Pomolic acid 28-O-beta-D-glucopyranosyl ester, also known as Pomolic Acid Beta-D-Glucopyranosyl Ester, is the urokinase plasminogen activator (uPA) . The uPA is a serine protease that plays a crucial role in cell migration and tissue remodeling by converting plasminogen to plasmin .
Mode of Action
Pomolic Acid Beta-D-Glucopyranosyl Ester acts as an inhibitor of uPA . It binds to the uPA and prevents it from activating plasminogen, thereby inhibiting the conversion of plasminogen to plasmin . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 37.82 μM .
Biochemical Pathways
By inhibiting uPA, Pomolic Acid Beta-D-Glucopyranosyl Ester affects the plasminogen activation pathway . This pathway is involved in various physiological and pathological processes, including fibrinolysis, cell migration, tissue remodeling, and cancer metastasis . The inhibition of uPA can lead to the suppression of these processes .
Result of Action
Pomolic Acid Beta-D-Glucopyranosyl Ester has been shown to promote apoptosis through autophagy in HT-29 colon cancer cells . Apoptosis is a form of programmed cell death, while autophagy is a cellular process that degrades unnecessary or dysfunctional components. By promoting these processes, the compound can inhibit the growth of cancer cells .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Pomolic Acid 28-O-beta-D-glucopyranosyl Ester interacts with various biomolecules in biochemical reactions. It has been identified as an inhibitor of the urokinase plasminogen activator (uPA), a serine protease that plays a crucial role in cell migration and tissue remodeling .
Cellular Effects
Pomolic Acid 28-O-beta-D-glucopyranosyl Ester has been shown to have significant effects on HT-29 colon cancer cells. It inhibits the growth of these cells in a time and dose-dependent manner . It promotes apoptosis through autophagy, leading to cell death .
Molecular Mechanism
At the molecular level, Pomolic Acid 28-O-beta-D-glucopyranosyl Ester exerts its effects through several mechanisms. It increases the Bax/Bcl2 ratio, which activates cysteinyl aspartate specific proteinase 3, leading to apoptosis . It also increases the expression of light chain 3 II/I and Beclin1, which activates autophagy . This in turn increases the expression of p62 to promote cell apoptosis, inhibiting the levels of signal transducer and activator of transcription 3 (STAT3) and p-STAT3, suppressing the level of Bcl2, and promoting cell .
Temporal Effects in Laboratory Settings
The effects of Pomolic Acid 28-O-beta-D-glucopyranosyl Ester on HT-29 cells have been observed over time in laboratory settings. After the administration of this compound for 24 and 48 hours, cell apoptosis was significantly promoted .
Metabolic Pathways
Given its role as a uPA inhibitor , it may be involved in the regulation of proteolytic pathways.
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O9/c1-19-10-15-36(30(42)45-29-27(41)26(40)25(39)21(18-37)44-29)17-16-33(5)20(28(36)35(19,7)43)8-9-23-32(4)13-12-24(38)31(2,3)22(32)11-14-34(23,33)6/h8,19,21-29,37-41,43H,9-18H2,1-7H3/t19-,21-,22+,23-,24+,25-,26+,27-,28-,29+,32+,33-,34-,35-,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIMLWHUVCZACL-HPUCWRFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291398 | |
| Record name | 28-O-β-D-Glucopyranosyl pomolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83725-24-0 | |
| Record name | 28-O-β-D-Glucopyranosyl pomolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83725-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 28-O-β-D-Glucopyranosyl pomolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of Pomolic acid 28-O-beta-D-glucopyranosyl ester in the context of the research on Ilex species?
A1: While the specific compound "Pomolic acid 28-O-beta-D-glucopyranosyl ester" is not explicitly mentioned in the provided abstracts, a closely related compound, 3beta-O-[beta-D-glucopyranosyl-(1-->3)-[2-O-acetyl-(1-->2]]-alpha-L-arabinopyranosyl pomolic acid 28-O-beta-D-glucopyranosyl ester, referred to as affinoside 1, was isolated from Ilex affinis []. This finding, along with the isolation of other triterpenoid glycosides, contributes to the understanding of the chemical diversity within the Ilex genus. This is particularly relevant for distinguishing Ilex paraguariensis ("erva mate") from its adulterant species [].
Q2: Does the research mention any biological activity associated with Pomolic acid 28-O-beta-D-glucopyranosyl ester or its derivatives?
A2: The research specifically mentions investigating the in vitro antitrypanosomal activity of some Ilex triterpenoids []. Although it doesn't specify if Pomolic acid 28-O-beta-D-glucopyranosyl ester or affinoside 1 were included in these assays, the study highlights the potential of these compounds as lead structures for developing new treatments against trypanosomiasis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic acid methyl ester](/img/structure/B564918.png)
![(2S,3S,4R)-2-Azido-3,4-bis[(tert-butyldimethylsilyl)oxy]-1-octadecanol](/img/structure/B564919.png)
![7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin](/img/structure/B564922.png)
![(2E)-2-[2-(3,4-Dihydroxyphenyl)ethylidene]hydrazinecarboxamide](/img/structure/B564924.png)







![Tris[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] borate](/img/structure/B564935.png)
